≥7‑Fold Higher Potency for CBP/p300 Bromodomains Compared with I‑CBP112
SGC‑CBP30 binds the CBP bromodomain with a Kd of 21 nM and the p300 bromodomain with a Kd of 32 nM, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, I‑CBP112—a structurally distinct CBP/p300 probe also developed by the SGC—exhibits Kd values of 151 nM (CBP) and 167 nM (p300) in the same assay format [2]. This represents a >7‑fold affinity advantage for SGC‑CBP30 on both targets.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | CBP = 21 nM; p300 = 32 nM |
| Comparator Or Baseline | I‑CBP112: CBP = 151 nM; p300 = 167 nM |
| Quantified Difference | SGC‑CBP30 is 7.2‑fold more potent on CBP and 5.2‑fold more potent on p300 |
| Conditions | Isothermal titration calorimetry (ITC); recombinant human CBP and p300 bromodomains |
Why This Matters
Higher intrinsic potency enables lower working concentrations in cellular assays, reducing the risk of off‑target effects and compound‑induced cytotoxicity.
- [1] Hay DA, Fedorov O, Martin S, et al. Discovery and optimization of small‑molecule ligands for the CBP/p300 bromodomains. J Am Chem Soc. 2014;136(26):9308‑9319. View Source
- [2] Picaud S, Fedorov O, Thanasopoulou A, et al. Generation of a selective small‑molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Res. 2015;75(23):5106‑5119. (Reports I‑CBP112 Kd values). View Source
